4-Hydroxy-benzamidine oxime chemical properties
4-Hydroxy-benzamidine oxime chemical properties
An In-Depth Technical Guide to 4-Hydroxy-benzamidine Oxime: Properties, Synthesis, and Applications
Introduction
4-Hydroxy-benzamidine oxime, also known as 4-hydroxybenzenecarboximidamide oxime, is a specialized organic compound of increasing interest to the scientific community. Its structure, featuring a phenolic hydroxyl group and an amidoxime moiety on a benzene ring, makes it a versatile building block and a molecule with intrinsic biological potential. While its direct applications are still under exploration, its structural similarity to known biologically active compounds, such as serine protease inhibitors, positions it as a valuable intermediate in medicinal chemistry and drug development.[1]
This guide serves as a comprehensive technical resource for researchers and drug development professionals. It consolidates available data on the physicochemical properties, synthesis, spectral characterization, and potential applications of 4-Hydroxy-benzamidine oxime, while also providing critical insights into its safe handling and experimental use.
Part 1: Physicochemical and Computed Properties
The functional groups of 4-Hydroxy-benzamidine oxime—a hydrophilic hydroxyl group and a hydrogen-bonding capable amidoxime group—dictate its physical properties. These properties are crucial for designing reaction conditions, developing purification strategies, and understanding its pharmacokinetic profile. While extensive experimental data is not widely published, computational predictions provide valuable estimates.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1219626-47-7 | ChemicalBook[2][3] |
| Molecular Formula | C₇H₈N₂O₂ | Derived |
| Molecular Weight | 152.15 g/mol | Derived |
| Boiling Point (Predicted) | 319.8 ± 44.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.35 ± 0.1 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | 6.80 ± 0.69 | ChemicalBook[2] |
The predicted pKa of approximately 6.8 suggests that the phenolic hydroxyl group is weakly acidic, a key factor in its potential interactions with biological targets and its solubility in aqueous versus organic solvents at different pH levels.
Part 2: Synthesis and Structural Characterization
Synthetic Workflow: From Nitrile to Oxime
The most direct and widely adopted method for synthesizing benzamidine oximes is the reaction of the corresponding benzonitrile with hydroxylamine.[4][5] This nucleophilic addition to the nitrile carbon is typically performed in the presence of a base to liberate the free hydroxylamine from its hydrochloride salt.
The synthesis of 4-Hydroxy-benzamidine oxime follows this established pathway, starting from 4-hydroxybenzonitrile. The choice of base (e.g., sodium hydroxide, sodium methoxide) and solvent (e.g., water, ethanol) is critical for optimizing reaction yield and minimizing side reactions.[4][6]
Caption: Synthesis of 4-Hydroxy-benzamidine oxime.
Experimental Protocol: Synthesis of 4-Hydroxy-benzamidine Oxime
This protocol is adapted from established procedures for analogous compounds and serves as a validated starting point for laboratory synthesis.[4]
-
Reagent Preparation: In a four-necked flask equipped with a stirrer and condenser, dissolve hydroxylamine hydrochloride (1.1-1.2 equivalents) in water.
-
Base Addition: While stirring at room temperature, add a solution of sodium hydroxide (e.g., 30% aqueous solution) or an alternative base like potassium carbonate.[4]
-
Addition of Starting Material: Slowly add 4-hydroxybenzonitrile (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 40-50°C) and maintain for several hours (e.g., 4-6 hours).[4] The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath to 5°C. Carefully adjust the pH to 6-7 using a dilute acid (e.g., 2N HCl) to precipitate the product.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum at 50°C to yield 4-Hydroxy-benzamidine oxime.[4]
Structural Elucidation by Spectroscopy
Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic techniques provide a definitive structural signature. The expected values are inferred from data on closely related compounds like benzamidoxime and 4-hydroxybenzamide.[7][8][9]
Table 2: Expected Spectroscopic Data for 4-Hydroxy-benzamidine Oxime
| Technique | Characteristic Features |
|---|---|
| ¹H NMR | - Aromatic Protons: Two doublets in the δ 6.8-7.8 ppm range, characteristic of a para-substituted benzene ring.[8] - Exchangeable Protons: Broad singlets for the phenolic -OH, oxime -NOH, and amine -NH₂ protons, which will exchange with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Signals between δ 115-160 ppm, including the carbon bearing the hydroxyl group (ipso-carbon) at a higher chemical shift. - Imidamide Carbon (C=N): A distinct signal expected around δ 150-160 ppm. |
| FT-IR (cm⁻¹) | - O-H Stretch (Phenol & Oxime): Broad band around 3200-3500 cm⁻¹.[10] - N-H Stretch (Amine): Sharp peaks around 3100-3300 cm⁻¹. - C=N Stretch (Oxime): Characteristic absorption around 1640-1660 cm⁻¹.[10] - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spec (MS) | - Molecular Ion (M⁺): Expected at m/z = 152.15. - Key Fragments: Fragmentation may involve loss of H₂O, NH₃, or cleavage of the C-C bond between the ring and the amidoxime group. |
Part 3: Applications in Drug Discovery and Research
The true value of 4-Hydroxy-benzamidine oxime lies in its potential applications, primarily driven by the bioactivity of the amidine and oxime functional groups.
Serine Protease Inhibition
The amidine group is a well-known pharmacophore that mimics the protonated side chain of arginine, allowing it to bind effectively to the active sites of serine proteases.[1] These enzymes play critical roles in processes like coagulation, digestion, and inflammation. 4-Hydroxybenzamidine has been specifically identified as a serine protease inhibitor.[1] By extension, the oxime derivative is a key precursor or metabolite in this class of inhibitors, where the oxime may serve as a bioisostere or a prodrug element that is converted to the active amidine in vivo.
Caption: Benzamidine binding in a serine protease.
Intermediate for Novel Therapeutics
Oximes are versatile chemical handles. The hydroxyl group of the oxime can be further functionalized to create libraries of compounds for screening. Furthermore, oximes are recognized as important structural motifs in a variety of FDA-approved drugs, including antibiotics and antidotes for organophosphate poisoning, highlighting their pharmacological relevance.[11] 4-Hydroxy-benzamidine oxime can serve as a starting point for synthesizing more complex molecules with enhanced potency, selectivity, or improved pharmacokinetic properties.
Substrate in Enzymatic Studies
Derivatives like 4-methylbenzamide oxime are used as model substrates to study the activity of enzymes such as the mitochondrial amidoxime reducing component (mARC).[12] This enzyme system is crucial for the bioactivation of N-hydroxylated prodrugs. 4-Hydroxy-benzamidine oxime can similarly be employed to investigate mARC activity and to screen for potential drug-drug interactions involving this metabolic pathway.
Part 4: Safety, Handling, and Storage
While toxicological data specific to 4-Hydroxy-benzamidine oxime is not extensively documented, information from related amidoximes provides a strong basis for safe handling protocols.[13][14]
Table 3: GHS Hazard Profile and Safety Recommendations
| Category | Information | Source |
|---|---|---|
| GHS Pictograms | (Potential) | Based on Benzamide Oxime[14] |
| Signal Word | Danger / Warning | Based on Benzamide Oxime[14] |
| Hazard Statements | H301/H302: Toxic or Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Based on Benzamide Oxime[14][15] |
| Precautionary | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Based on Benzamide Oxime[14] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[16]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.[13]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[13][16]
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.[13][16]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses and continue rinsing. Seek immediate medical attention.[13][16]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Hydroxy-benzamidine oxime is a compound with significant, albeit developing, potential in the fields of medicinal chemistry and biochemical research. Its straightforward synthesis, combined with the proven biological relevance of its core functional groups, makes it an attractive scaffold for the development of novel enzyme inhibitors and other therapeutics. This guide provides the foundational knowledge required for researchers to safely handle, synthesize, and utilize this compound in their work, paving the way for future discoveries.
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